(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISNHXVZGEQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characterization and Synthetic Utility of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The Scaffold & The Stoichiometry
The molecule (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine represents a critical "linker-head" building block in modern kinase inhibitor design. The imidazo[1,2-b]pyridazine core is a privileged scaffold, serving as a bioisostere for indole or azaindole moieties found in FDA-approved drugs like Ponatinib .
This guide focuses on the precise physicochemical properties of this amine, specifically its Molecular Weight (MW) , which is the frequent source of stoichiometric errors in library synthesis due to salt-form ambiguity (Free Base vs. Hydrochloride).
Physicochemical Profiling
For high-precision applications (SPR, ITC, or crystalline sponge analysis), relying on a generic "label MW" is insufficient. Below is the definitive mass profile for the molecule in its various likely laboratory states.
2.1 Molecular Weight & Formula Table
| Property | Free Base | Monohydrochloride (HCl) | Dihydrochloride (2HCl) |
| Formula | C₈H₁₀N₄ | C₈H₁₀N₄ · HCl | C₈H₁₀N₄ · 2HCl |
| Avg. Molecular Weight | 162.19 g/mol | 198.65 g/mol | 235.11 g/mol |
| Monoisotopic Mass | 162.0902 | 198.0669 | 234.0436 |
| Exact Mass (M+H)⁺ | 163.0975 | 163.0975 (cation only) | 163.0975 (cation only) |
| Physical State | Unstable Oil / Low-melt Solid | Hygroscopic Solid | Stable Crystalline Solid |
Critical Insight: Commercial vendors often supply this amine as the Dihydrochloride salt to prevent oxidative degradation of the primary amine and the electron-rich imidazole ring. Always verify the Certificate of Analysis (CoA) for the counter-ion count before calculating equivalents for amide couplings.
2.2 Isotopic Distribution (Mass Spec Validation)
When validating this building block via LC-MS, do not look solely for the molecular ion. The nitrogen-rich core (N4) creates a distinct isotopic envelope.
-
Base Peak (M+H): 163.1 m/z
-
M+1 Abundance: ~10% (due to 8 carbons and 4 nitrogens).
-
Fragmentation Pattern: Expect a characteristic loss of ammonia (-17 Da) giving a fragment at ~146 m/z (stabilized benzylic-like cation).
Synthetic Pathway & "Self-Validating" Protocols
The synthesis of this molecule hinges on the condensation of 3-aminopyridazines with α-haloketones . This route is preferred over cyanide reduction due to cleaner impurity profiles.
3.1 The "Masked Amine" Route
To ensure the primary amine does not interfere with the cyclization, a phthalimide-protected precursor is recommended.
Figure 1: Robust synthetic route avoiding polymerization of the free amine.
3.2 Protocol: Salt-Break (Free Basing)
If your reaction (e.g., Buchwald-Hartwig) requires the free base and you have the HCl salt:
-
Dissolve: Suspend 1.0 eq of the HCl salt in minimal Methanol (MeOH).
-
Scavenge: Add 3.0 eq of Polymer-Supported Carbonate (PS-CO3) resin.
-
Why? Using aqueous NaOH/DCM extraction often leads to product loss due to the high water solubility of the polar imidazo-pyridazine core.
-
-
Agitate: Shake for 30 mins at RT.
-
Filter: Remove resin. The filtrate contains the clean free base.
-
Evaporate: Concentrate immediately and use; do not store the free base for >24 hours.
Structural Verification & Logic
In drug discovery, "Trustworthiness" comes from orthogonal data.
4.1 NMR Diagnostic Signals
-
Proton (¹H-NMR in DMSO-d₆):
-
The 6-Methyl group appears as a sharp singlet around δ 2.4-2.6 ppm .
-
The Imidazo-H3 proton is the diagnostic singlet, typically shifted downfield to δ 7.8-8.2 ppm depending on the salt form.
-
The Methanamine (-CH₂-) protons appear as a singlet (or doublet if coupled to NH) around δ 3.8-4.0 ppm .
-
4.2 Common Nomenclature Pitfalls
Researchers often confuse imidazo[1,2-b]pyridazine with imidazo[1,2-a]pyridine.
-
Pyridazine Core: Contains two nitrogens in the 6-membered ring.
-
Pyridine Core: Contains one nitrogen.
-
Impact: The pyridazine ring is significantly more electron-deficient, lowering the pKa of the system and altering the solubility profile (LogD) compared to the pyridine analog.
Application in Drug Design
This molecule is not just a passive spacer; it is an active pharmacophore element.
Figure 2: Pharmacophoric mapping of the scaffold within a kinase ATP-binding pocket.
-
Hinge Binding: The N1 and N4 nitrogens of the imidazo[1,2-b]pyridazine core often serve as critical hydrogen bond acceptors for the kinase hinge region (e.g., in Ponatinib analogs).
-
Vector: The 2-methanamine group directs the attached payload towards the solvent-exposed region, making it an ideal exit vector for solubilizing tails.
References
-
Scaffold Significance: Goettert, M., et al. "Imidazo[1,2-b]pyridazines as a privileged scaffold in medicinal chemistry." European Journal of Medicinal Chemistry.
-
Synthesis of 3-amino-6-methylpyridazine (Precursor): National Center for Biotechnology Information. PubChem Compound Summary for CID 87625, 6-Methyl-3-pyridazinamine.
-
Ponatinib Structure (Scaffold Validation): O'Hare, T., et al. "AP24534, a Pan-BCR-ABL Kinase Inhibitor." Cancer Cell.
-
General Synthesis of Imidazo[1,2-b]pyridazines: El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine."[1] ChemistrySelect.
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery and synthetic pathways towards (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine, a notable derivative of the medicinally significant imidazo[1,2-b]pyridazine core.
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties have made it a fertile ground for the development of novel therapeutics. Notably, derivatives of this heterocyclic system have shown significant promise as kinase inhibitors, with compounds like ponatinib demonstrating the clinical potential of this chemical class.[2] The exploration of imidazo[1,2-b]pyridazine derivatives continues to yield promising candidates for a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4][5][6]
This guide will illuminate the scientific rationale behind the focus on this scaffold and provide a detailed, plausible synthetic route to (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine, a specific analog with potential for further drug discovery endeavors. The synthetic strategy is constructed from established and reliable methodologies reported for analogous structures.
The Imidazo[1,2-b]pyridazine Core: A Hub of Biological Activity
The imidazo[1,2-b]pyridazine nucleus is a fused bicyclic system that offers a rigid and planar framework, ideal for specific interactions with biological targets. Its nitrogen-rich structure allows for a variety of hydrogen bonding interactions, while the aromatic system can participate in π-stacking with amino acid residues in protein active sites.
The discovery and development of derivatives have been spurred by their potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][6] For instance, various substituted imidazo[1,2-b]pyridazines have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Monopolar spindle 1 (Mps1) kinase, both of which are validated targets in oncology.[2][6] Furthermore, the scaffold has been explored for its potential to bind to β-amyloid plaques, suggesting a possible role in the diagnosis and treatment of Alzheimer's disease.[5]
The general synthetic approach to the imidazo[1,2-b]pyridazine core often involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[5] This robust reaction allows for the introduction of various substituents on both the imidazole and pyridazine rings, enabling the systematic exploration of the structure-activity relationship (SAR).
A Plausible Synthetic Pathway to (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
The overall strategy involves the initial construction of the methylated imidazo[1,2-b]pyridazine core, followed by the introduction and subsequent reduction of a nitrile group at the 2-position to yield the desired primary amine.
Caption: Proposed synthetic pathway for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine.
Step 1: Synthesis of 6-Methylimidazo[1,2-b]pyridazine-2-carbonitrile
The initial and crucial step is the construction of the core heterocyclic system. This is achieved through a classic condensation reaction between 3-amino-6-methylpyridazine and an appropriate α-haloketone. In this proposed synthesis, 3-bromo-2-oxopropanenitrile is selected as the α-haloketone to directly install the nitrile functionality at the 2-position of the imidazo[1,2-b]pyridazine ring. The nitrile group serves as a versatile precursor to the final aminomethyl group.
Experimental Protocol:
-
To a solution of 3-amino-6-methylpyridazine (1.0 eq) in absolute ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add a solution of 3-bromo-2-oxopropanenitrile (1.1 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Methylimidazo[1,2-b]pyridazine-2-carbonitrile.
Causality of Experimental Choices:
-
Solvent: Absolute ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.
-
Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. A stronger base could potentially lead to side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the desired product with high purity for the subsequent step.
Step 2: Reduction of 6-Methylimidazo[1,2-b]pyridazine-2-carbonitrile to (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
The final step in the proposed synthesis is the reduction of the nitrile group to a primary amine. This transformation is a fundamental and reliable reaction in organic synthesis. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice. Alternatively, catalytic hydrogenation offers a milder and often more scalable option.
Experimental Protocol (using Lithium Aluminum Hydride):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-Methylimidazo[1,2-b]pyridazine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washes and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of efficiently converting nitriles to primary amines. An excess is used to ensure complete conversion.
-
Solvent: Anhydrous THF is the solvent of choice for LiAlH₄ reductions as it is inert to the reagent and effectively dissolves the substrate.
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture, so an inert atmosphere is crucial to prevent its decomposition and ensure the reaction proceeds as intended.
-
Quenching Procedure: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in the formation of granular salts that are easily removed by filtration.
Data Summary
While specific quantitative data for the synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not available, the following table provides representative yields for analogous reactions found in the literature, which supports the feasibility of the proposed synthetic route.
| Step | Reaction Type | Analogous Reaction Yield (%) |
| 1 | Imidazo[1,2-b]pyridazine formation | 70-90% |
| 2 | Nitrile Reduction to Amine | 60-85% |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Concluding Remarks for the Research Professional
The imidazo[1,2-b]pyridazine scaffold continues to be a highly valuable asset in the pursuit of novel therapeutic agents. The proposed synthetic route to (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine provides a robust and logical framework for the preparation of this and other similar derivatives. The introduction of the primary amine functionality at the 2-position opens up a wealth of possibilities for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the generation of diverse chemical libraries for biological screening. This guide serves as a foundational resource for researchers aiming to explore the chemical space around this promising heterocyclic core.
References
-
PrepChem.com. Synthesis of 6-(2-aminoethylthio)imidazo[1,2-b]pyridazine. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. 2020. Available from: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
PubMed. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. 2025. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. 2018. Available from: [Link]
-
PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available from: [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. 2025. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. 2021. Available from: [Link]
-
PubMed. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. 2023. Available from: [Link]
-
Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of the Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has transcended its status as a mere chemical curiosity to become a "privileged structure" in modern drug discovery.[1] Best known as the core architecture of the BCR-ABL inhibitor Ponatinib (Iclusig®) , this fused bicyclic system offers a unique bioisosteric alternative to purines, quinolines, and isoquinolines.
This guide provides a deep-dive technical analysis of the physicochemical characteristics that define this scaffold. We move beyond basic synthesis to explore the electronic, solubility, and metabolic profiles that drive its success in kinase inhibition, GABA-A modulation, and anti-infective therapeutics.
Structural Fundamentals & Electronic Architecture
Understanding the physicochemical behavior of imidazo[1,2-b]pyridazine begins with its electronic distribution. Unlike its isomer imidazo[1,2-a]pyridine, the introduction of the second nitrogen in the six-membered ring (position 5) drastically alters the dipole moment and hydrogen-bonding potential.
Numbering and Heteroatom Identification
The IUPAC numbering is critical for accurate SAR discussion. The bridgehead nitrogen is typically position 4, rendering the pyridazine nitrogen as N5.
-
N1 (Imidazole): The primary hydrogen bond acceptor and typically the most basic center (though basicity is attenuated by the fused system).
-
N5 (Pyridazine): A secondary acceptor; its presence increases polarity compared to imidazo-pyridines.
-
C3: The primary vector for extending carbon skeletons (e.g., the ethynyl linker in Ponatinib).
-
C6: The "Solubility Valve"—substitution here is critical for tuning LogP and metabolic stability.
Electronic Profile Diagram
The following diagram visualizes the core numbering and electronic properties.
Figure 1: Structural map of the imidazo[1,2-b]pyridazine core highlighting IUPAC numbering and functional hotspots for medicinal chemistry optimization.
Physicochemical Properties[2][3][4][5][6]
Lipophilicity (LogP/LogD) and Solubility
The unsubstituted core is planar and moderately lipophilic. While this aids in membrane permeability, it often leads to poor aqueous solubility—a common bottleneck in this series.
-
Core LogP: Approximately 1.0–1.5 (calculated), but this skyrockets when aryl groups are added at C3/C6.
-
Solubility Challenges: The planar nature encourages strong
stacking in the crystal lattice, reducing dissolution rates. -
Optimization Strategy: To counteract the "brick dust" property, medicinal chemists introduce solubilizing vectors at C6 .
-
Example: Introduction of morpholine or N-methylpiperazine at C6 significantly lowers LogD and improves metabolic stability [1].
-
Acid-Base Character (pKa)
The scaffold is weakly basic.
-
N1 Basicity: The unshared electron pair on N1 is available for protonation, but the electron-withdrawing nature of the pyridazine ring (via the bridgehead) lowers the pKa compared to imidazole (pKa ~7.0).
-
Ponatinib Data: The drug exhibits pKa values of 2.77 and 7.8 [2].[2] The 7.8 value is attributed to the pendant N-methylpiperazine tail, while the 2.77 likely reflects the protonation of the imidazo[1,2-b]pyridazine core or the aniline moiety.
-
Implication: At physiological pH (7.4), the core scaffold remains largely uncharged, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.
Metabolic Stability & Reactivity
A critical aspect of lead optimization is mitigating metabolic clearance. The imidazo[1,2-b]pyridazine scaffold presents specific liabilities.
Oxidative Metabolism (CYP450)
-
C3 Position: If unsubstituted, this position is prone to oxidation. However, in most drug candidates (like Ponatinib), this position is blocked by a linker (alkyne or aryl).
-
C6 Position: This is a major site for metabolic attack if left as a naked carbon.
-
Solution: Substitution with heteroatoms (ethers, amines) or blocking groups (methyl, Cl) at C6 is a standard "metabolic switch" strategy to extend half-life (
). -
Evidence: Research indicates that C6-morpholine analogs show superior metabolic stability compared to unsubstituted variants [3].
-
Chemical Reactivity[5]
-
Electrophilic Substitution: The C3 position is highly nucleophilic, allowing for easy functionalization (e.g., iodination followed by Sonogashira coupling).
-
Nucleophilic Displacement: Halogens at C6 are activated for nucleophilic aromatic substitution (
) due to the electron-deficient nature of the pyridazine ring. This allows for the rapid generation of diverse libraries.
Experimental Protocols
To validate the physicochemical profile of new derivatives, the following protocols are recommended.
Protocol: High-Throughput LogD Determination (Shake-Flask Method)
Standard operating procedure for determining lipophilicity at pH 7.4.
-
Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-b]pyridazine derivative in DMSO.
-
Phase System: Use n-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer (saturated with n-octanol).
-
Equilibration:
-
Add 500
L of octanol and 500 L of buffer to a 2 mL HPLC vial. -
Spike with 10
L of compound stock. -
Vortex for 60 minutes at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification:
-
Remove aliquots from both the octanol (top) and buffer (bottom) layers.
-
Analyze via LC-MS/MS or HPLC-UV (254 nm).
-
-
Calculation:
Protocol: pKa Determination via Potentiometric Titration
Essential for understanding ionization state in the GI tract.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Solvent: Water/Methanol co-solvent system (to ensure solubility during titration).
-
Procedure:
-
Dissolve ~1 mg of compound in the co-solvent (e.g., 30% MeOH).
-
Titrate with 0.1 M KOH (from pH 2 to 12) and 0.1 M HCl (from pH 12 to 2).
-
Perform a blank titration (solvent only) to subtract background.
-
-
Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the apparent pKa values in co-solvents.
Case Study: Ponatinib (Iclusig®)[1][8]
Ponatinib exemplifies the successful optimization of this scaffold.
| Property | Value/Description | Impact on Efficacy |
| Structure | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl) | Rigid ethynyl linker at C3 orients the scaffold into the ATP pocket. |
| LogP | ~4.1 (Lipophilic) [2] | High permeability; requires formulation aid (HCl salt). |
| pKa | 2.77 (Core), 7.8 (Piperazine) | The piperazine tail ensures solubility in the acidic stomach environment. |
| Metabolism | CYP3A4 N-demethylation | The core scaffold remains intact; metabolism focuses on the piperazine tail. |
Optimization Workflow Diagram
The following decision tree illustrates the logic used to optimize an imidazo[1,2-b]pyridazine hit into a lead candidate.
Figure 2: Strategic workflow for optimizing physicochemical defects in imidazo[1,2-b]pyridazine hits.
References
-
Goel, R., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.[3] Link
-
PubChem. (n.d.).[2][4][5] Ponatinib Compound Summary. National Library of Medicine. Link
-
Garrido, A., et al. (2021).[6][7] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link[3]
-
ChemicalBook. (2025).[8] Imidazo[1,2-b]pyridazine Properties and Synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib Hydrochloride | C29H28ClF3N6O | CID 46908927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
Methodological & Application
Application Note: Scalable Synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Abstract
This application note details a robust, three-step protocol for the synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine , a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, c-Met) and CNS-active agents. Unlike general literature that often omits purification nuances, this guide provides a self-validating workflow emphasizing regiochemical control and safety. The route utilizes a condensation-functionalization strategy starting from commercially available 6-methylpyridazin-3-amine, delivering the target primary amine in high purity (>95%) without the need for expensive palladium catalysis.
Introduction & Strategic Analysis
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for purines in ATP-competitive inhibitors. The 2-methanamine side chain is particularly valuable as a vector for solubilizing groups or as a linker for fragment-based drug design.
Retrosynthetic Logic
The synthesis is designed to ensure regioselectivity. Direct alkylation of the imidazo[1,2-b]pyridazine core is often non-selective. Therefore, we employ a de novo ring construction approach where the functional handle (chloromethyl) is installed during the cyclization event.
Key Disconnections:
-
C-N Bond Formation (Primary Amine): Derived from an azide precursor via Staudinger reduction to avoid over-alkylation issues common with direct amination.
-
C-N Bond Formation (Azide): Nucleophilic displacement of an activated alkyl chloride.
-
Bicyclic Core Construction: Condensation of 6-methylpyridazin-3-amine with 1,3-dichloroacetone. The regiochemistry is driven by the nucleophilicity of the ring nitrogen (N2), ensuring the chloromethyl group ends up at position 2.
Reaction Scheme
Figure 1: Linear synthetic route designed for regioselective installation of the aminomethyl group.
Detailed Experimental Protocol
Stage 1: Cyclization to 2-(Chloromethyl) Core
This step constructs the fused bicyclic system. The use of 1,3-dichloroacetone provides a symmetric electrophile, simplifying the reaction outcome to a single regioisomer.
Reagents:
-
6-Methylpyridazin-3-amine (1.0 equiv)
-
1,3-Dichloroacetone (1.1 equiv)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) or Ethanol (EtOH)
-
Base: Sodium Bicarbonate (
) (1.5 equiv) - Optional but recommended to scavenge HCl.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridazin-3-amine (e.g., 5.0 g, 45.8 mmol) in DME (50 mL).
-
Addition: Add 1,3-dichloroacetone (6.4 g, 50.4 mmol). Caution: 1,3-dichloroacetone is a potent lachrymator. Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (
) for 4-6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The starting amine ( ) should disappear, and a new higher spot ( ) should appear. -
Workup:
-
Purification: Recrystallize from Ethanol or purify via silica flash chromatography (0-5% MeOH in DCM) to yield 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine as an off-white solid.
Stage 2: Nucleophilic Substitution (Azidation)
The chloride is displaced by an azide anion. This is preferred over direct amination (ammonia) to prevent dimer formation.
Reagents:
-
Intermediate 1 (from Stage 1)
-
Sodium Azide (
) (1.5 equiv) -
Solvent: DMF (anhydrous)
Procedure:
-
Setup: Dissolve Intermediate 1 (e.g., 4.0 g, 22.0 mmol) in anhydrous DMF (40 mL).
-
Reaction: Add
(2.15 g, 33.0 mmol) in one portion. Heat to for 3-4 hours. Safety: Do not exceed to avoid thermal decomposition of the azide. -
Validation: TLC should show complete conversion to a spot with slightly different polarity (often very close to starting material; use staining or MS to confirm).
-
Workup:
-
Pour the reaction mixture into ice-water (200 mL). The organic azide often precipitates.
-
Extract with Ethyl Acetate (
mL). Wash organics with water ( ) and brine ( ) to remove DMF. -
Dry over
and concentrate carefully (azides can be shock-sensitive; do not distill to dryness if scale >10g). Use the crude 2-(azidomethyl)-6-methylimidazo[1,2-b]pyridazine directly in the next step.
-
Stage 3: Staudinger Reduction to Primary Amine
The Staudinger reduction is chemically specific for azides, converting them to amines under mild conditions without affecting the aromatic heterocycle.
Reagents:
-
Intermediate 2 (Crude Azide)
-
Triphenylphosphine (
) (1.2 equiv) -
Solvent: THF / Water (10:1)
Procedure:
-
Formation of Iminophosphorane: Dissolve the crude azide in THF (40 mL). Add
(1.2 equiv) portion-wise at room temperature. Nitrogen gas evolution ( ) will be observed. Stir for 2 hours until gas evolution ceases. -
Hydrolysis: Add water (4 mL) to the reaction mixture and stir at room temperature (or mild heat,
) for 12 hours. This hydrolyzes the intermediate to the amine and triphenylphosphine oxide ( ). -
Purification (Acid-Base Extraction):
-
Concentrate THF. Dissolve residue in 1M HCl (50 mL). The product (amine) will be protonated and stay in the aqueous phase;
will remain solid/organic. -
Wash the aqueous acidic layer with DCM (
mL) to remove and non-basic impurities. -
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the free amine into DCM (
mL) or DCM/Isopropanol (3:1). -
Dry over
and concentrate to yield (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine .
-
Critical Parameters & Troubleshooting
Process Control Workflow
Figure 2: Operational workflow with integrated decision points and safety stops.
Analytical Data Summary
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow to white solid | Darkening indicates oxidation; store under inert gas. |
| Diagnostic singlet at ~8.4 ppm confirms cyclization. | ||
| MS (ESI+) | Precursor (Cl) shows characteristic 3:1 isotope pattern. |
Troubleshooting Guide
-
Issue: Incomplete Cyclization.
-
Cause: Old 1,3-dichloroacetone (polymerized).
-
Fix: Use freshly opened reagent or increase equivalents to 1.5. Ensure temperature is at true reflux (
).
-
-
Issue: Low Yield in Step 3 (Reduction).
-
Cause: Incomplete hydrolysis of the iminophosphorane.
-
Fix: Ensure water is added and the reaction runs for at least 12 hours. Mild heating (
) accelerates hydrolysis.
-
-
Issue: Product trapped in Aqueous Phase.
-
Cause: The amine is highly polar.
-
Fix: Use "salting out" (saturate aqueous phase with NaCl) and use DCM:IPA (3:1) for extraction.[2]
-
Safety & Handling
-
1,3-Dichloroacetone: Severe lachrymator and skin irritant. Use only in a well-ventilated fume hood.
-
Sodium Azide: Acutely toxic.[4] Reacts with acids to form explosive
. Never use halogenated solvents (DCM) with sodium azide in the presence of catalysts or heat, as explosive di- and tri-azidomethane can form. -
Imidazo[1,2-b]pyridazines: Biologically active.[5][6] Treat as potential kinase inhibitors with unknown toxicology.
References
-
Synthesis of 2-chloromethyl-imidazo[1,2-b]pyridazines: Gouault, N., et al. "Synthesis of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molbank, 2023 , M1573.[1] [Link][1][7][8][9][10]
-
General Reactivity of 3-Aminopyridazines: El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021 , 6, 8985–9011. [Link]
-
Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992 , 48(8), 1353-1406. [Link]
-
Groebke–Blackburn–Bienaymé Reaction (Alternative MCR Route): Shaabani, S., et al. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Molecules, 2023 . [Link][1]
Sources
- 1. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Application Note: Mass Spectrometry Analysis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine for Pharmaceutical Research and Development
Introduction
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine belongs to the imidazopyridazine class of nitrogen-containing heterocyclic compounds.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[2][3] Accurate and sensitive analytical methods are paramount for the characterization, quantification, and metabolic profiling of such novel chemical entities during the drug discovery and development process. Mass spectrometry, coupled with chromatographic separation, offers unparalleled specificity and sensitivity for this purpose.[4][5]
This application note details optimized protocols for the analysis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine using electrospray ionization-tandem mass spectrometry (ESI-MS/MS), a soft ionization technique ideal for polar and thermally labile molecules.[6][7] Additionally, a protocol for gas chromatography-mass spectrometry (GC-MS) analysis following derivatization is provided for instances where volatility is a consideration.[8][9]
Physicochemical Properties and Predicted Mass Spectral Behavior
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value/Prediction | Rationale/Implication for MS |
| Chemical Formula | C₈H₁₀N₄ | --- |
| Monoisotopic Mass | 162.0905 g/mol | Basis for m/z measurements. |
| Structure | Imidazo[1,2-b]pyridazine core with a methyl group at position 6 and a methanamine group at position 2. | The fused ring system provides stability, while the primary amine is a site of protonation and characteristic fragmentation. |
| Predicted pKa | The primary amine and nitrogen atoms in the heterocyclic core are basic. | The molecule is expected to readily protonate, making positive ion mode ESI highly effective. |
| Polarity | High | Suitable for reversed-phase liquid chromatography with aqueous mobile phases.[6] |
| Volatility | Low | Direct GC-MS analysis is challenging without derivatization.[10] |
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometric analysis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine.
Caption: General workflow for the mass spectrometric analysis of the target compound.
Protocols
Protocol 1: LC-MS/MS Analysis
This is the preferred method due to the polar nature of the analyte.
4.1.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control samples at the desired concentrations. For complex matrices like plasma or urine, a solid-phase extraction (SPE) or protein precipitation step may be necessary to reduce matrix effects.[11][12]
4.1.2. Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 2.5 µm particle size)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4.1.3. Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas (N₂) Flow | 7 Bar |
| Drying Gas (N₂) Flow | 10 L/min |
| MS Scan Mode | Full Scan (m/z 50-300) for initial analysis, followed by product ion scan (MS/MS) of the protonated molecule [M+H]⁺. |
| Precursor Ion (for MS/MS) | m/z 163.1 |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe multiple fragmentation pathways. |
Protocol 2: GC-MS Analysis (with Derivatization)
This method is an alternative and requires derivatization to increase the volatility and thermal stability of the analyte.[8][9][14]
4.2.1. Derivatization
-
Evaporate 100 µL of the sample in a vial to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4.2.2. Gas Chromatography Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
4.2.3. Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| MS Scan Range | m/z 40-500 |
Predicted Fragmentation Pathways
Understanding the fragmentation is key to confident structural confirmation.[15][16]
5.1. ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 163.1)
The primary amine is the most likely site of protonation. Collision-induced dissociation (CID) is expected to yield the following fragments:
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to a fragment at m/z 146.1.
-
Loss of the Methanamine Side Chain: Cleavage of the bond between the ring and the side chain, resulting in a fragment corresponding to the imidazopyridazine core at m/z 133.1.
-
Ring Cleavage: At higher collision energies, fragmentation of the imidazopyridazine ring system is expected, yielding characteristic smaller ions.[17]
5.2. EI-MS Fragmentation (of the silylated derivative)
Electron ionization will produce more extensive fragmentation. The molecular ion peak of the derivatized compound should be observable. Characteristic fragments will include:
-
[M-15]⁺: Loss of a methyl group from the trimethylsilyl (TMS) group.
-
Fragments from the Imidazopyridazine Core: Similar to ESI-MS/MS, cleavage of the heterocyclic ring will occur.[18]
-
m/z 73: A characteristic ion for the trimethylsilyl group, [(CH₃)₃Si]⁺.
Conclusion
The protocols outlined in this application note provide a robust starting point for the sensitive and specific analysis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine. LC-MS/MS using electrospray ionization is the recommended technique due to the compound's polarity. The predicted fragmentation patterns serve as a guide for structural confirmation and the development of multiple reaction monitoring (MRM) methods for quantitative studies.[19] These methods are crucial for advancing the preclinical and clinical development of new drug candidates based on the imidazopyridazine scaffold.
References
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). Journal of Environmental Sciences, 115, 334-342.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). Molecules, 26(16), 4998.
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2015). International Journal of Drug Development and Research, 7(2), 0975-9344.
- de la Torre, R., & Segura, J. (1995). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry.
- Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (2019). RSC Medicinal Chemistry, 10(11), 1731-1740.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Antibiotics, 11(12), 1680.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (2021). Molecules, 26(16), 4998.
- Turesky, R. J., et al. (2005). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology, 18(6), 967-975.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2023). Journal of Analysis and Testing, 7(3), 209-221.
- Singer, G. M., & Lijinsky, W. (1976). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- (PDF) Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). Molecules, 26(16), 4998.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
- Knize, M. G., et al. (2002). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(22), 6392-6398.
-
PubChem. (n.d.). 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2004). Rapid Communications in Mass Spectrometry, 18(20), 2461-2468.
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry, 15(1), 22-43.
-
Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry, 415(15), 3329-3339.
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
- Van Eeckhaut, A., & Lanckmans, K. (2014). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2028), 20130266.
- Identification of small molecules using accurate mass MS/MS search. (2017).
-
Request PDF. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc, 2000(6), 923-930.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry, 15(1), 22-43.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6563.
- Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. (2024). ChemRxiv.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. bre.com [bre.com]
- 11. organomation.com [organomation.com]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
Application Note: Optimized In Vitro Kinase Assay Protocol for Imidazo[1,2-b]pyridazine Scaffolds
Abstract & Rationale
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in kinase drug discovery, serving as the structural backbone for potent inhibitors of PIM kinases, GSK-3
However, this scaffold presents distinct physicochemical challenges:
-
Lipophilicity: High logP values often lead to aqueous solubility issues and colloidal aggregation , a primary cause of false positives in High-Throughput Screening (HTS) [3].
-
ATP Competition: As Type I/Type I½ inhibitors, their potency (
) is heavily dependent on ATP concentration relative to the enzyme's .
This guide details a robust ADP-Glo™ kinase assay protocol specifically optimized for this scaffold. Unlike fluorescent formats (TR-FRET/FP) which can suffer from interference by the intrinsic fluorescence of some imidazo-pyridazine derivatives, ADP-Glo provides a red-shifted, bioluminescent readout that minimizes compound interference while offering high sensitivity at physiological ATP concentrations.
Experimental Design & Logic
The Assay Principle (ADP-Glo™)
The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. It is a coupled enzymatic assay performed in two steps:
-
Depletion: Unconsumed ATP is depleted.[1]
-
Detection: ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.
Why this fits Imidazo[1,2-b]pyridazines:
-
High Dynamic Range: Linear signal conversion allows testing at high ATP concentrations (up to 1 mM), essential for determining the mechanism of action (ATP-competitive vs. non-competitive).
-
Interference Resistance: The luminescence signal (approx. 560 nm) avoids the blue/green fluorescence often emitted by extended heteroaromatic systems.
Critical Control: Colloidal Aggregation
Hydrophobic scaffolds like imidazo[1,2-b]pyridazine can form colloidal particles that sequester enzymes, leading to non-specific inhibition.
-
The "Shoichet" Standard: You must validate hits by running the assay in the presence of a non-ionic detergent (e.g., 0.01% vs 0.1% Triton X-100). True binders remain potent; colloidal aggregates lose potency as the detergent disrupts the particle [3, 4].
Detailed Protocol
Materials & Reagents[1][2][3]
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 M DTT (freshly added).-
Note: For imidazo[1,2-b]pyridazines, ensure 0.01% Triton X-100 or CHAPS is included to prevent aggregation.
-
-
Substrate: Peptide/Protein substrate specific to the target kinase (e.g., BAD peptide for PIM1).
-
ATP: Ultra-Pure ATP (Promega).[2]
-
Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.[1][3]
-
Plates: 384-well, solid white, small volume (e.g., Corning 3824).
Workflow Visualization
Figure 1: Step-by-step ADP-Glo™ workflow for 384-well microplates. Total assay volume before detection is 10 µL.[4]
Step-by-Step Procedure
Step 1: Compound Preparation [5][6]
-
Prepare a 10 mM stock of the imidazo[1,2-b]pyridazine compound in 100% DMSO.
-
Generate a 10-point dose-response curve (1:3 serial dilution) using an acoustic dispenser (e.g., Labcyte Echo) or manual dilution.
-
Transfer 50-100 nL of compound to the assay plate.
-
Constraint: Final DMSO concentration must be
(v/v).[7]
-
Step 2: Enzyme Reaction
-
Dilute the Kinase and Substrate in 1X Kinase Buffer.
-
Dispense 5
L of Kinase/Substrate mix into wells. -
Pre-incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Initiate reaction by adding 5
L of ATP (diluted in Kinase Buffer).-
Optimization: ATP concentration should be equal to
(typically 10-50 M for these kinases).
-
-
Incubate for 60 minutes at RT.
Step 3: ADP Detection
-
Add 10
L of ADP-Glo™ Reagent to stop the reaction. -
Incubate for 40 minutes at RT. (This depletes unconsumed ATP).[1]
-
Add 20
L of Kinase Detection Reagent. -
Incubate for 30-60 minutes at RT.
-
Measure Luminescence (RLU).[2]
Data Analysis & Quality Control
Data Processing
Calculate the Percent Inhibition for each well:
-
RLU
: Enzyme + Substrate + DMSO (No Inhibitor). -
RLU
: No Enzyme Control (Buffer only).
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to derive the
Acceptance Criteria (Table 1)
| Parameter | Acceptance Range | Troubleshooting |
| Z' Factor | Check pipetting precision; increase enzyme conc. | |
| Signal-to-Background (S/B) | Use ultra-pure ATP; check for ATP contamination in buffers. | |
| Reference IC50 | Within 3x of historical mean | Check enzyme batch activity; verify ATP concentration. |
| DMSO Tolerance | Signal stable at 1-2% DMSO | Imidazo-pyridazines require DMSO; ensure enzyme tolerates it. |
Troubleshooting: The Aggregation Check
Since imidazo[1,2-b]pyridazines are prone to aggregation, any "flat" SAR or unexpectedly steep dose-response curves (Hill slope > 2.0) must be investigated.
Figure 2: Decision tree for validating hits against colloidal aggregation artifacts.
References
-
Shimizu, H., et al. (2010).[8] "Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship." Bioorganic & Medicinal Chemistry Letters.
-
Pogány, P., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[9]
-
Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. (Definitive work on colloidal aggregation).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual (TM313)."
-
Henderson, S., et al. (2024).[10] "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." European Journal of Medicinal Chemistry.
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines
Executive Summary & Strategic Importance
The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for several high-profile kinase inhibitors, most notably Ponatinib (ICIG-2447), a potent BCR-ABL inhibitor used in resistant leukemia.
Unlike its ubiquitous cousin, imidazo[1,2-a]pyridine, the pyridazine analog offers unique hydrogen-bonding capabilities and altered metabolic stability profiles due to the additional nitrogen atom in the 6-membered ring. However, the synthesis of this scaffold is historically plagued by regioselectivity issues.[1]
This Application Note provides two distinct, field-validated protocols for the one-pot synthesis of substituted imidazo[1,2-b]pyridazines:
-
Protocol A (The "Scale-Up" Method): A robust condensation strategy optimized for regiocontrol, suitable for synthesizing specific target molecules like the Ponatinib core.
-
Protocol B (The "Library" Method): A multicomponent Groebke-Blackburn-Bienaymé (GBB) approach designed for rapid diversity-oriented synthesis (DOS) and SAR exploration.
Critical Mechanistic Insight: The Regioselectivity Challenge
Before attempting synthesis, researchers must understand the inherent nucleophilic competition within the 3-aminopyridazine starting material. Failure to account for this leads to mixtures or inactive N-alkylated byproducts.
The Nucleophilic Bifurcation
3-Aminopyridazine contains two endocyclic nitrogens:
-
N-2 (Adjacent to Amino): Attack here leads to the desired fused 5,6-bicyclic system.
-
N-1 (Distal): Often more nucleophilic in unsubstituted systems, leading to unproductive alkylation.
Expert Insight: In unsubstituted 3-aminopyridazine, N-1 is often the preferred site of alkylation due to steric freedom, hampering yield. To force the reaction through Path A (N-2) , it is highly recommended to use 6-substituted 3-aminopyridazines (e.g., 6-chloro, 6-methoxy). The substituent at C-6 sterically and electronically deactivates N-1, steering the alkylating agent to N-2.
Figure 1: Mechanistic pathway highlighting the critical regioselectivity decision point. Successful synthesis requires directing the reaction through Path A (N-2).
Protocol A: Targeted Condensation (Hantzsch-Type)
Best for: Scale-up, synthesis of specific cores (e.g., Ponatinib intermediates), and C-3 unsubstituted analogs.
This protocol utilizes a modified Hantzsch-type condensation. To ensure high yields and correct regiochemistry, we utilize 3-amino-6-chloropyridazine . The chlorine handle is versatile for downstream cross-coupling (Suzuki, Sonogashira).
Materials
-
Substrate: 3-Amino-6-chloropyridazine (1.0 equiv)
-
Reagent:
-Bromoacetophenone (or substituted variant) (1.1 equiv) -
Solvent: Ethanol (Absolute) or DME (Dimethoxyethane)
-
Base: Sodium Bicarbonate (
)[2] -
Equipment: Round-bottom flask, reflux condenser, oil bath.
Step-by-Step Workflow
-
Solubilization: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (10 mmol) in Ethanol (40 mL).
-
Reagent Addition: Add
-bromoacetophenone (11 mmol) in one portion at room temperature.-
Observation: The solution may darken slightly.
-
-
Reflux (The Cyclization): Heat the mixture to reflux (
C) for 4–6 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine is polar; the product will be less polar and fluorescent under UV.
-
Note: In the absence of base, the hydrobromide salt of the intermediate may precipitate.
-
-
Base Treatment: Cool the reaction to room temperature. Add
(12 mmol) and stir for 1 hour, or reflux for an additional 30 minutes to ensure complete deprotonation and aromatization. -
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Dry organics over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 75–85%
Key Validating Check:
Protocol B: Diversity-Oriented Synthesis (Groebke-Blackburn-Bienaymé)
Best for: Library generation, SAR studies, introducing amino-functionality at C-3.
The GBB reaction is a premier multicomponent reaction (MCR) that assembles the scaffold from three simple building blocks: an amine, an aldehyde, and an isocyanide. This method introduces an amine group at the C-3 position automatically.
Materials
-
Amine: 3-Aminopyridazine (1.0 equiv)
-
Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv)[3]
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium Triflate
(5 mol%) OR Iodine ( ) (10 mol%) for a "Green" variant. -
Solvent: Methanol (MeOH) or DCM/MeOH (1:1).
Step-by-Step Workflow
-
Pre-activation: Dissolve the aldehyde (1.0 mmol) and 3-aminopyridazine (1.0 mmol) in MeOH (3 mL). Stir for 20 minutes at room temperature to encourage imine formation.
-
Expert Tip: Adding a dehydrating agent like minimal
can drive imine formation if the aldehyde is unreactive.
-
-
Catalyst & Isocyanide: Add the isocyanide (1.1 mmol) followed by the catalyst (
or ). -
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: If conversion is slow, heat to
C.
-
-
Quench & Work-up:
-
Purification: Flash chromatography on silica gel.
-
Note: These products are basic. Pre-treat the silica column with 1% Triethylamine in Hexane to prevent streaking.
-
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent assembly workflow.
Scope and Troubleshooting Guide
Data Summary: Method Comparison
| Feature | Protocol A (Condensation) | Protocol B (GBB MCR) |
| C-3 Substituent | H (Unsubstituted) | -NH-R (Amino substituted) |
| Precursors | Aldehydes + Isocyanides (Available) | |
| Regioselectivity | Sensitive (Requires 6-substituent) | Generally High (Driven by mechanism) |
| Atom Economy | Moderate (Loss of HBr/H2O) | High (Water is only byproduct) |
| Primary Use | Target Synthesis (e.g., Ponatinib) | Library / Diversity Generation |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | N-1 Alkylation (Regioisomer) | Switch to 6-chloro-3-aminopyridazine to block N-1 site. |
| Precipitate during Reflux | HBr Salt Formation | This is normal. Do not filter. Add base ( |
| No Reaction (Protocol B) | Poor Imine Formation | Add molecular sieves or |
| Streaking on TLC | Product Basicity | Add 1–5% Triethylamine or Ammonia to the eluent system. |
References
-
Synthesis of Ponatinib (Imidazo[1,2-b]pyridazine core): Vertex Pharmaceuticals Inc. "Processes for making ponatinib and intermediates thereof."[6] US Patent 9,493,473.
-
Mechanistic Insights on Regioselectivity: Kim, H. J., et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques."[2] Journal of Medicinal Chemistry / ACS Chemical Neuroscience, 2010. [Link]
-
Groebke-Blackburn-Bienaymé Reaction Review: Boltjes, A., & Dömling, A.[7] "The Groebke-Blackburn-Bienaymé Reaction."[4][5][8][9] European Journal of Organic Chemistry, 2019.[7] [Link]
-
Green Chemistry Approaches (Iodine Catalysis): RSC Advances. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[3] (Applicable methodology for pyridazines). [Link]
-
General Synthesis of Imidazo[1,2-b]pyridazines: Organic Chemistry Portal. "Synthesis of imidazo[1,2-b]pyridazines." [Link]
Sources
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Aminomethyl Imidazo[1,2-b]pyridazines
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for imidazo[1,2-a]pyridines in kinase inhibitors (e.g., PIM, Tyk2, and VEGFR inhibitors). The addition of an aminomethyl group (
This guide addresses the three most common failure modes reported by our users: irreversible adsorption (tailing) on silica, solubility-induced column blockage , and persistent metal contamination from cross-coupling reactions.
Module 1: Normal Phase Chromatography (The "Tailing" Issue)
User Complaint: "My compound streaks across the column from solvent front to baseline. I'm losing 40% of my mass, and the fractions are impure."
The Mechanism of Failure
Standard silica gel is acidic (pH
Troubleshooting Protocol
Option A: The "Magic Solvent" (DCM / MeOH / NH
OH)
Do not use pure Methanol/DCM. You must suppress the ionization of the amine.
-
Preparation: Create a stock solution of 10% 7N NH
in Methanol . -
Mobile Phase: Use Dichloromethane (DCM) as Solvent A and the Ammonia/MeOH stock as Solvent B.
-
Gradient: Run a gradient from 0% to 20% Solvent B.
-
Why: The ammonia competes for the silanol sites, effectively "capping" them and allowing your amine to pass through unhindered.
-
Option B: Triethylamine (TEA) Deactivation
If ammonia is unavailable or incompatible:
-
Pre-conditioning: Flush the silica column with 3 Column Volumes (CV) of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) .
-
Elution: Run your standard gradient without TEA in the mobile phase. The initial flush is usually sufficient to neutralize the most active silanol sites.
Data: Impact of Modifiers on Recovery
| Modifier Strategy | Peak Shape | Mass Recovery | Resolution (
Critical Note: Avoid acetone as a solvent for primary aminomethyl compounds. It can form aminals or imines (Schiff bases) with the primary amine, creating a "ghost" impurity that disappears upon aqueous workup but ruins the chromatogram.
Module 2: Solubility & Loading (The "Crash Out")
User Complaint: "The pressure spiked immediately after injection. The top of the column is caked with white solid."
The Mechanism of Failure
Imidazo[1,2-b]pyridazines are flat, aromatic systems that stack efficiently (
Troubleshooting Protocol: Dry Loading
Do not attempt liquid injection for >100 mg scales if solubility is marginal.
-
Dissolution: Dissolve the crude mixture in a minimal amount of MeOH or DCM. If necessary, add a few drops of TFA to protonate the amine and aid solubility (ensure the column is buffered later).
-
Adsorption: Add Celite 545 or clean silica gel (ratio: 2g solid support per 1g crude).
-
Evaporation: Rotovap to complete dryness. You should have a free-flowing powder.
-
Loading: Pour the powder into a solid load cartridge (or pre-column).
-
Elution: Run the gradient described in Module 1.
Module 3: Metal Scavenging (The "Catalyst Trap")
User Complaint: "The product is off-white/gray, and biological assays show interference. I used Pd(dppf)Cl
The Mechanism of Failure
The nitrogen atoms in the imidazo[1,2-b]pyridazine ring (specifically N1 and N5) are excellent ligands for transition metals. Standard chromatography often fails to separate the Pd-complex from the free ligand because the metal "rides" the molecule through the column.
Troubleshooting Protocol: Chemical Scavenging
Do not rely on crystallization. Use functionalized silica or resins.
-
Selection:
-
Thiol-modified silica (SiliaMetS Thiol): Best for Pd(II) species.
-
Thiourea-modified silica: Best for Pd(0) species.
-
-
Procedure:
-
Dissolve crude product in THF or DMF (10 mL/g).
-
Add scavenger resin (4 equivalents relative to expected metal content, or 10-20% w/w).
-
Stir at 50°C for 4 hours . (Room temperature is often too slow for chelated metals).
-
Filter through a 0.45
m frit.
-
-
Verification: Check Pd levels via ICP-MS or a colorimetric spot test (e.g., sodium diethyldithiocarbamate).
Module 4: Reverse Phase Strategy (Prep-HPLC)
User Complaint: "Normal phase isn't separating my regioisomers. I want to use Prep-HPLC but the peak shape is terrible with water/acetonitrile."
The Mechanism of Failure
In neutral water/ACN, the aminomethyl group is partially protonated, leading to secondary interactions with residual silanols on the C18 stationary phase.
Troubleshooting Protocol
Method A: High pH (Recommended for Stability)
-
Column: C18 Hybrid particle (e.g., XBridge, Gemini NX) resistant to high pH.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).
-
Result: The amine is fully deprotonated (neutral). Retention increases, peak shape sharpens, and loading capacity improves.
Method B: Low pH (If High pH fails)
-
Buffer: 0.1% TFA (Trifluoroacetic acid).
-
Warning: This isolates the product as a TFA salt .
-
Issue: TFA salts of aminomethyl heterocycles are often hygroscopic oils.
-
Fix: Dissolve the isolated salt in DCM, wash with sat. NaHCO
, dry over Na SO , and evaporate to recover the solid free base.
-
Visualizing the Workflow
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on solubility and synthesis origin.
References
-
Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitors
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- Source: J. Med. Chem. (via NIH/PubMed).
-
Flash Chromatography of Basic Amines
- Flash Chromatography of Basic Compounds: TEA vs Ammonia.
- Source: Teledyne ISCO / Biotage Technical Guides.
-
Metal Scavenging Protocols
- Removal of Palladium Impurities
- Source: Johnson M
-
General Heterocycle Synthesis & Properties
- Synthesis and Functionaliz
- Source: ChemistrySelect / ResearchG
Technical Support Center: Optimizing the Synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic compound. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, notably featured in kinase inhibitors like ponatinib, making efficient synthetic routes critical for research and development.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the multi-step synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The most common and logical synthetic route to (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine involves a three-stage process. Understanding the objective of each stage is crucial for troubleshooting and yield optimization.
Caption: General three-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
Stage A: Synthesis of the 6-Methylimidazo[1,2-b]pyridazine Core
Question 1: My cyclocondensation reaction to form the imidazo[1,2-b]pyridazine core is low-yielding or failing. What are the most critical parameters to control?
Answer: The formation of the imidazo[1,2-b]pyridazine ring is typically achieved via the condensation of a 3-aminopyridazine with an α-halocarbonyl compound. Low yields in this step often stem from issues with regioselectivity or incomplete reaction.
-
Causality of Regioselectivity: The pyridazine ring has two nitrogen atoms. The nitrogen not adjacent to the amino group (N1) is generally the most nucleophilic.[2] Alkylation at this site leads to an undesired intermediate that cannot cyclize. To ensure the reaction proceeds correctly, the nucleophilicity of this "offending" nitrogen must be suppressed. In many published procedures, this is achieved by starting with a 3-amino-6-chloropyridazine, as the electron-withdrawing nature of the halogen deactivates the adjacent nitrogen, promoting alkylation at the correct position to facilitate cyclization.[2] While our target is the 6-methyl derivative, this principle is key. For 3-amino-6-methylpyridazine, careful control of reaction conditions is paramount.
-
Troubleshooting & Optimization:
-
Solvent Choice: Ethanol or isopropanol are common solvents. Aprotic solvents like Dioxane or DMF can also be effective, sometimes leading to cleaner reactions.
-
Base: A mild base like sodium bicarbonate (NaHCO₃) is often sufficient.[2] If the reaction is sluggish, a slightly stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) can be trialed. Avoid strong bases which can promote side reactions.
-
Temperature: This reaction is typically run at reflux. If side products are observed, consider lowering the temperature and extending the reaction time. Conversely, microwave irradiation can dramatically reduce reaction times and improve yields.[3]
-
Reagent Purity: Ensure the 3-amino-6-methylpyridazine is pure. The α-halocarbonyl (e.g., bromoacetaldehyde or chloroacetaldehyde, often used as their diethyl acetal) should be of high quality, as impurities can lead to complex side products.
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Ethanol | Dioxane or Acetonitrile | Varies polarity and boiling point, can improve solubility and reduce side reactions. |
| Base | NaHCO₃ | K₂CO₃ | A stronger base can accelerate the reaction if starting materials are less reactive. |
| Temperature | Reflux (e.g., ~78°C in EtOH) | Microwave (120-150°C) | Significantly reduces reaction time and can drive the reaction to completion.[3][4] |
| Reactant | Bromoacetaldehyde Acetal | Chloroacetaldehyde Acetal | Chloroacetaldehyde is less expensive and often sufficiently reactive. |
Stage B: C2-Functionalization via Formylation
Question 2: I am struggling to introduce the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is messy. Are there alternatives?
Answer: The C3 position of the imidazo[1,2-b]pyridazine ring is often more reactive towards electrophilic substitution. However, formylation at C2 is achievable under carefully controlled Vilsmeier-Haack conditions.
-
Understanding the Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The reaction is sensitive to temperature and stoichiometry.
-
Troubleshooting & Optimization:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at 0°C before the dropwise addition of the imidazo[1,2-b]pyridazine substrate. After addition, the reaction is often gently heated (e.g., 50-70°C) to drive it to completion. Poor temperature control can lead to decomposition and the formation of tar.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) to ensure full conversion of the substrate.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched by pouring it carefully onto ice, followed by neutralization with a base (e.g., NaOH or Na₂CO₃ solution) to hydrolyze the iminium intermediate and precipitate the aldehyde product. The pH must be carefully adjusted to maximize precipitation without causing product degradation.
-
While the Vilsmeier-Haack is a standard method[5], other strategies for introducing a C2-substituent exist but are often more complex, involving metal-catalyzed cross-coupling of a 2-halo-imidazo[1,2-b]pyridazine.[6] For creating the C2-aldehyde, the Vilsmeier-Haack remains the most direct approach.
Stage C: Reductive Amination to the Final Product
Question 3: The final reduction of the aldehyde to the primary amine is giving me a low yield and multiple byproducts. How can I improve this step?
Answer: Reductive amination is a powerful transformation but can be plagued by side reactions if not properly controlled. The key is to favor the formation of the imine intermediate before reduction.
-
Common Pitfalls:
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyridazine ring.
-
Alcohol Formation: If the reducing agent is added too quickly or under the wrong pH conditions, it can reduce the aldehyde directly to the alcohol before it has a chance to form an imine with the ammonia source.
-
Secondary Amine Formation: The primary amine product can react with another molecule of the aldehyde to form a secondary amine impurity.
-
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Use a hydride donor that is selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) . These reagents are most active at a slightly acidic pH (5-6), which also catalyzes imine formation.
-
Ammonia Source: A high concentration of the ammonia source is needed to drive imine formation. Ammonium acetate (NH₄OAc) or a solution of ammonia in methanol are excellent choices. Using a large excess (10-20 equivalents) can also help minimize the formation of the secondary amine byproduct.
-
pH Control: Maintain the pH between 5 and 7. If the solution is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, imine formation will be slow. Adding a small amount of acetic acid can help buffer the reaction.
-
Order of Addition: It is generally best to mix the aldehyde, the ammonia source, and any pH buffer before adding the reducing agent. This allows the imine to pre-form in solution.
-
Purification: The final amine product is basic. Purification can often be achieved via flash column chromatography on silica gel.[7] Alternatively, an acid-base extraction can be used: dissolve the crude product in an organic solvent (e.g., dichloromethane), extract with dilute acid (e.g., 1M HCl) to move the amine into the aqueous phase, wash the aqueous phase with organic solvent to remove neutral impurities, and then basify the aqueous phase (e.g., with NaOH) and extract the pure amine back into an organic solvent.
-
Caption: Troubleshooting workflow for the reductive amination step.
Optimized Experimental Protocols
Protocol A: Synthesis of 6-Methylimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-methylpyridazine (1.0 eq) in ethanol (0.2 M), add sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux (approx. 78°C).
-
Add a solution of bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.
Protocol B: Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 6-methylimidazo[1,2-b]pyridazine (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of ice and water.
-
Adjust the pH to ~8 by the slow addition of a saturated sodium carbonate solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-methylimidazo[1,2-b]pyridazine-2-carbaldehyde.
Protocol C: Reductive Amination
-
To a solution of 6-methylimidazo[1,2-b]pyridazine-2-carbaldehyde (1.0 eq) in methanol (0.1 M), add ammonium acetate (20.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC. If the reaction is slow, a few drops of glacial acetic acid can be added to adjust the pH to ~6. Stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Perform an acid-base extraction as described in the troubleshooting section above to isolate the pure (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine.
References
-
Cai, Z. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kollár, L. et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]
-
Majumdar, P. & Pati, H. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Rýsová, M. et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reyes-Mendoza, J. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
-
Rajendiran, C. et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Unknown Author. (n.d.). Imidazo[1,2-b]pyridazines: Synthesis and interaction with central and peripheral-type (mitochondrial) benzodiazepine receptors. The Australian National University. Available at: [Link]
-
El Akkaoui, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Jean, M. et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Paidi, V. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Unknown Author. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
Kaur, H. et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Campia, I. et al. (2019). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kollár, L. et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at: [Link]
-
Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
dos Santos, M. et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Kinase Inhibitor Platform in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine core has emerged as a "privileged" scaffold, a testament to its remarkable versatility in binding to the ATP pocket of a diverse range of kinases.[1] This heterocyclic system is the foundation for numerous clinical and preclinical drug candidates, including the FDA-approved multi-kinase inhibitor Ponatinib.[2] The potency and selectivity of imidazo[1,2-b]pyridazine derivatives are finely tuned by substitutions at various positions around the core, allowing for the targeted inhibition of specific kinases implicated in a multitude of diseases, from cancer to inflammatory disorders.[1]
This guide provides a comparative analysis of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine as a representative of this chemical class. While specific experimental data for this exact molecule is limited in publicly available literature, we will explore the broader class it represents and compare its potential attributes against well-established kinase inhibitors from different structural and target classes. We will delve into their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize their activity.
The Imidazo[1,2-b]pyridazine Core: A Platform for Kinase Inhibition
The imidazo[1,2-b]pyridazine structure offers a rigid framework that can be strategically decorated with various functional groups to achieve high-affinity binding to the kinase ATP pocket. The nitrogen atoms within the fused ring system act as key hydrogen bond acceptors, mimicking the adenine region of ATP. Substitutions at the 2, 3, and 6-positions have been shown to be particularly important for modulating potency and kinase selectivity.[1]
This guide will focus on representative examples of imidazo[1,2-b]pyridazine-based inhibitors targeting different kinase families and compare them against the following established kinase inhibitors:
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine scaffold, known for its potent inhibition of BCR-ABL, including the T315I mutant.[3]
-
Ibrutinib: A covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[4]
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), crucial for cytokine signaling.[5]
-
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which regulate cell cycle progression.[6]
Comparative Analysis of Kinase Inhibitor Performance
A critical aspect of kinase inhibitor development is understanding its potency against the intended target and its selectivity across the human kinome. High selectivity is often desirable to minimize off-target effects and associated toxicities.
Biochemical Potency (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biochemical function. The following table summarizes the reported IC50 values for representative imidazo[1,2-b]pyridazine derivatives and the selected comparator inhibitors against their primary kinase targets.
| Inhibitor Class | Representative Inhibitor/Derivative | Primary Target(s) | IC50 (nM) | Reference(s) |
| Imidazo[1,2-b]pyridazine | Compound 20a | DYRK1A, CLK1, CLK4 | 50, 82, 44 | [7] |
| Compound 11 | PI3Kα, mTOR | 2.7, 5.8 | [8] | |
| TAK1 Inhibitor (Cmpd 26) | TAK1 | 55 | [1] | |
| Multi-Kinase (Imidazo[1,2-b]pyridazine) | Ponatinib | ABL (native), ABL (T315I) | 0.37, 2.0 | [3] |
| BTK Inhibitor | Ibrutinib | BTK | 0.5 | [4] |
| JAK Inhibitor | Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [5] |
| CDK Inhibitor | Palbociclib | CDK4, CDK6 | 11, 16 | [6] |
This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Kinase Selectivity Profile
While IC50 values against the primary target are crucial, a broader understanding of an inhibitor's activity across the kinome is essential. Kinome scanning technologies, such as KINOMEscan™, provide a comprehensive view of an inhibitor's selectivity.
A study of an imidazo[1,2-b]pyridazine-based PI3K/mTOR dual inhibitor, compound 11, demonstrated exceptional selectivity when screened against a panel of 97 kinases at a concentration of 1 µM.[8] It showed greater than 99% inhibition of only three PI3K isoforms (PIK3CA, PIK3CG, and PIK3C2B), with negligible inhibition of most other kinases.[8] This highlights the potential to engineer high selectivity within the imidazo[1,2-b]pyridazine scaffold.
In contrast, multi-kinase inhibitors like Ponatinib are designed to inhibit a broader range of kinases. Ponatinib potently inhibits not only BCR-ABL but also members of the VEGFR, FGFR, and PDGFR families of receptor tyrosine kinases.[9]
Selective inhibitors like Ibrutinib, while highly potent against BTK, also exhibit off-target activity against other kinases, which can contribute to both efficacy and adverse effects.[10] Kinome profiling of various BTK inhibitors has revealed differences in their selectivity, with some second-generation inhibitors showing improved selectivity profiles compared to ibrutinib.[10]
Similarly, while Ruxolitinib is a potent JAK1/2 inhibitor, it also shows moderate activity against TYK2 and minimal activity against JAK3.[5] Palbociclib is highly selective for CDK4 and CDK6.[6]
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which the target kinases operate is fundamental to appreciating the biological consequences of their inhibition.
Imidazo[1,2-b]pyridazine-Targeted Pathways
The versatility of the imidazo[1,2-b]pyridazine scaffold allows it to target a wide array of signaling pathways. For instance, imidazo[1,2-b]pyridazine-based TAK1 inhibitors would modulate inflammatory signaling by blocking the activation of NF-κB and MAPKs (p38 and JNK) downstream of stimuli like TNF-α and IL-1β.[11][12]
Comparator Inhibitor Pathways
-
Ponatinib (Multi-Kinase): Primarily targets the constitutively active BCR-ABL tyrosine kinase in chronic myeloid leukemia (CML), blocking downstream signaling pathways that drive cell proliferation and survival.[3]
-
Ibrutinib (BTK): Covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity. This disrupts B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells.[4][13]
-
Ruxolitinib (JAK1/2): Inhibits JAK1 and JAK2, which are key mediators of cytokine signaling. This leads to the downregulation of the JAK-STAT pathway, reducing inflammation and myeloproliferation.[5][14]
-
Palbociclib (CDK4/6): Selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.[6][15]
Experimental Methodologies for Kinase Inhibitor Characterization
The rigorous evaluation of kinase inhibitors relies on a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Two common and robust methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16]
-
Kinase Reaction:
-
In a 384-well plate, combine the purified kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[18]
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of the tagged kinase and a europium-labeled anti-tag antibody.
-
-
Tracer Addition:
-
Add a fluorescently labeled ATP-competitive tracer.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.[19]
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test inhibitor.
-
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a cellular context and elicit the desired biological response. Western blotting for phosphorylated proteins is a standard method to assess the inhibition of a kinase's downstream signaling.
This protocol allows for the detection of changes in the phosphorylation status of a kinase's substrate in response to inhibitor treatment.[20]
-
Cell Treatment:
-
Culture cells to an appropriate confluency and treat with the kinase inhibitor at various concentrations for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Total Protein Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
-
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of a wide range of kinase inhibitors. Its chemical tractability allows for the fine-tuning of potency and selectivity, leading to the discovery of compounds with diverse therapeutic potential. While specific data on (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not extensively available, the broader class of imidazo[1,2-b]pyridazine derivatives continues to be a major focus of research and development.
Future efforts in this area will likely focus on:
-
Enhanced Selectivity: Designing inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.
-
Targeting Resistance Mutations: Developing next-generation inhibitors that can overcome acquired resistance to existing therapies, as exemplified by Ponatinib's activity against the T315I mutation in BCR-ABL.
-
Novel Kinase Targets: Exploring the potential of the imidazo[1,2-b]pyridazine scaffold to inhibit newly identified and challenging kinase targets.
The continued exploration of this privileged scaffold, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the future of targeted therapies.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). ACS Publications. [Link]
-
KINOMEscan data. (2018). HMS LINCS Project. [Link]
-
Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. (2019). PMC. [Link]
-
The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and... - ResearchGate. [Link]
-
The JAK/STAT Pathway. (2002). PMC. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2021). NIH. [Link]
-
The TAK1-TABs-Mediated Signaling Pathway. (2021). Frontiers. [Link]
-
Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib. (2020). PMC. [Link]
-
Bruton's tyrosine kinase. Wikipedia. [Link]
-
Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). ASH Publications. [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (2021). Frontiers. [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). NIH. [Link]
-
Ponatinib - SEER*Rx Interactive Antineoplastic Drugs Database. [Link]
-
JAK-STAT signaling pathway. (2023). YouTube. [Link]
-
Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. CCSP. [Link]
-
TAK1: Significance and symbolism. (2025). [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (2022). PMC. [Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). -ORCA - Cardiff University. [Link]
-
Signaling pathways involving BTK in B cells. BTK is activated... - ResearchGate. [Link]
-
Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development. (2020). PMC. [Link]
-
Multifaceted Roles of TAK1 Signaling in Cancer. (2019). PMC. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [Link]
-
Cyclin-dependent kinase. Wikipedia. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2025). [Link]
-
Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma. (2022). NIH. [Link]
-
JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
-
Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. (2016). PMC. [Link]
-
ruxolitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Video: The JAK-STAT Signaling Pathway. (2023). JoVE. [Link]
-
6VGL: JAK2 JH1 in complex with ruxolitinib. RCSB PDB. [Link]
-
Jak-Stat Signaling Pathway. Sino Biological. [Link]
Sources
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK1 signaling is a potential therapeutic target for pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. m.youtube.com [m.youtube.com]
Comparative Toxicology & Liability Profiling of the Imidazo[1,2-b]pyridazine Scaffold
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Toxicologists Version: 2.0 (Current as of 2026)
Executive Summary
The imidazo[1,2-b]pyridazine (IZP) scaffold has emerged as a privileged structure in kinase inhibitor discovery (e.g., Ponatinib), often utilized as a bioisostere for the more common imidazo[1,2-a]pyridine (IP) . While the "b-fusion" offers distinct advantages—specifically reduced lipophilicity (LogP) and improved aqueous solubility—it introduces a unique toxicological and metabolic profile that differs fundamentally from its "a-fused" counterparts.
This guide provides a comparative analysis of these liabilities, focusing on the Aldehyde Oxidase (AO) metabolic "blind spot" and the hERG channel blockade differential. It establishes a self-validating screening workflow to prevent late-stage attrition due to scaffold-inherent toxicity.
Physicochemical & Structural Basis of Toxicity
To understand the toxicity profile, one must first analyze the electronic distribution resulting from the nitrogen placement.
The "b" vs. "a" Fusion Comparison
The shift of the bridgehead nitrogen and the inclusion of the second nitrogen in the pyridazine ring creates a more electron-deficient system compared to the pyridine analog.
| Feature | Imidazo[1,2-a]pyridine (IP) | Imidazo[1,2-b]pyridazine (IZP) | Impact on Toxicity/ADME |
| Structure | 5-6 fused system (1 bridgehead N) | 5-6 fused system (2 N in 6-ring) | IZP is more polar. |
| Lipophilicity (cLogP) | High | Moderate to Low | IZP generally shows lower non-specific binding and better solubility. |
| Basicity (pKa) | Higher (Pyridine-like) | Lower (Pyridazine-like) | IZP has reduced lysosomal trapping potential. |
| H-Bonding | Acceptor (N1) | Acceptor (N1, N5) | IZP offers unique hinge-binding vectors for kinases. |
The Lipophilicity-Toxicity Axis
High lipophilicity (LogP > 3) is a known driver of promiscuous binding (hERG, phospholipidosis). The IZP scaffold inherently lowers cLogP by 0.5–1.0 units compared to IP analogs, providing a "safety buffer" against off-target toxicity, provided the substituents do not re-introduce excessive lipophilicity.
The Metabolic Liability: Aldehyde Oxidase (AO)[1]
The most critical differentiator for the IZP scaffold is its susceptibility to Aldehyde Oxidase (AO) . Unlike Cytochrome P450 (CYP) enzymes, AO is a cytosolic molybdenum cofactor-containing enzyme.
The Mechanism of Clearance
The electron-deficient pyridazine ring at the C-6 position (and less commonly C-8) is highly susceptible to nucleophilic attack by AO.
-
The Trap: Standard metabolic stability assays use Liver Microsomes , which contain CYPs but lack cytosolic AO .
-
The Consequence: A compound may appear stable in microsomes (Cl_int < 10 µL/min/mg) but exhibit ultra-high clearance in vivo (due to cytosolic AO), leading to toxic metabolite accumulation or lack of efficacy.
Comparative Pathway Analysis
The diagram below illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Divergent metabolic pathways. Note the IZP scaffold's specific vulnerability to cytosolic AO, forming the 6-oxo metabolite, a pathway often missed in standard microsomal assays.
Cardiotoxicity Profile (hERG Inhibition)
Inhibition of the hERG potassium channel is a surrogate marker for QT prolongation and arrhythmia.[1]
Comparative Performance
-
Imidazo[1,2-a]pyridine: Often exhibits single-digit micromolar or nanomolar hERG inhibition due to pi-stacking interactions (Phe656) and basic nitrogen interactions.
-
Imidazo[1,2-b]pyridazine:
-
Advantage: The reduced basicity of the bridgehead nitrogen weakens the cation-pi interaction with the hERG pore.
-
Data Trend: In matched pair analyses, switching from IP to IZP often improves hERG IC50 by 3- to 10-fold .
-
Caveat: This benefit is lost if the C-3 or C-6 substituents contain highly basic amines or lipophilic aromatic tails (e.g., as seen in some Ponatinib analogs).
-
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols must be implemented. Trustworthiness dictates that you cannot rely on a single assay for IZP derivatives.
Protocol A: Differential Metabolic Stability (The "AO Check")
Purpose: To detect the AO liability that microsomes miss.
-
Preparation: Prepare 1 µM test compound in two parallel matrices:
-
Matrix A: Human Liver Microsomes (HLM) + NADPH.
-
Matrix B: Human Liver Cytosol (HLC) + Zedalazine (specific AO inhibitor) vs. HLC alone.
-
-
Incubation: Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
Analysis: Quench with acetonitrile containing internal standard. Analyze via LC-MS/MS.
-
Validation Criteria:
-
If Clearance (HLC) >> Clearance (HLC + Zedalazine), the compound is an AO substrate.
-
Decision: If intrinsic clearance > 20 µL/min/mg in cytosol, the scaffold requires C-6 blocking (e.g., substitution with -Cl, -CH3, or cyclopropyl).
-
Protocol B: Automated Patch Clamp (hERG)
Purpose: Biophysical quantification of channel blockade.
-
System: QPatch or Patchliner (high-throughput automated patch clamp).
-
Cells: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV (elicits tail current).
-
-
Measurement: Measure peak tail current inhibition compared to vehicle (0.1% DMSO).
-
Reference: E-4031 (Positive Control, IC50 ~10-50 nM).
Data Summary & Decision Framework
The following table summarizes the comparative toxicity profiles based on aggregate SAR data.
| Metric | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Preference |
| hERG Inhibition Risk | High (driven by basicity/LogP) | Moderate/Low (driven by substituents) | IZP |
| CYP Inhibition (DDI) | Moderate (CYP3A4/2D6 common) | Moderate (Structure dependent) | Neutral |
| AO Metabolism Risk | Low | Very High (C-6 position) | IP |
| Aqueous Solubility | Low/Moderate | Moderate/High | IZP |
| Genotoxicity (Ames) | Clean (generally) | Clean (generally) | Neutral |
Screening Workflow Diagram
Figure 2: Tiered screening workflow emphasizing the mandatory cytosolic stability check for IZP scaffolds.
References
-
Vertex AI & NIH Search Results. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. Available at: [Link]
-
Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]
-
Journal of Medicinal Chemistry. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]
-
European Journal of Medicinal Chemistry. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
-
RSC Medicinal Chemistry. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.[2] Available at: [Link]
Sources
Technical Comparison Guide: Assessing the Selectivity of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine for Tyk2
The following guide provides a technical assessment of the selectivity profile and experimental validation strategies for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine (CAS 1201597-28-5) and its derivatives.
This analysis identifies the molecule not as a clinical drug, but as a privileged pharmacophore core used in the discovery of allosteric Tyk2 inhibitors (BMS "IZP" series) and RBP4 antagonists.
Executive Summary: The Scaffold Paradox
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine represents a critical "branch point" intermediate in kinase drug discovery. While the Imidazo[1,2-b]pyridazine (IZP) core is structurally validated for high-selectivity Tyrosine Kinase 2 (Tyk2) inhibition, the specific 6-methyl substitution pattern often diverges towards Retinol Binding Protein 4 (RBP4) antagonism.
For Tyk2 programs, this molecule serves as a fragment-based starting point . Its value lies in its ability to target the JH2 (Pseudokinase) domain , thereby bypassing the highly conserved JH1 active site that plagues orthosteric inhibitors (e.g., Tofacitinib) with off-target JAK1/2/3 toxicity.
| Feature | (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine Core | Standard JAK Inhibitors (e.g., Tofacitinib) |
| Primary Target Domain | Tyk2 JH2 (Pseudokinase) (Allosteric) | JAK Family JH1 (Kinase) (Orthosteric) |
| Selectivity Mechanism | Stabilization of auto-inhibitory conformation | ATP-competitive inhibition (High homology risk) |
| Key Selectivity Ratio | >1000-fold vs. JAK1/2/3 (Optimized) | ~1-10 fold vs. JAK1/2 (Poor) |
| Primary Liability | RBP4 cross-reactivity (if 6-alkyl substituted) | Hematological toxicity (JAK2 inhibition) |
Mechanistic Basis of Selectivity
To accurately assess this compound, one must understand that it does not function as a classic ATP-competitive inhibitor.
The Allosteric "Lock" Mechanism
Unlike Baricitinib or Tofacitinib, which bind to the catalytically active JH1 domain , IZP derivatives bind to the JH2 pseudokinase regulatory domain .
-
Binding Event: The imidazo[1,2-b]pyridazine core lodges into the JH2 ATP-binding pocket.
-
Conformational Shift: This binding stabilizes the JH2 domain in a specific conformation that exerts an inhibitory interaction on the adjacent JH1 domain.
-
Outcome: The kinase is "locked" in an inactive state without directly blocking the ATP site of other JAK family members, resulting in exquisite selectivity .
Structural Alert: The 6-Position Divergence
-
Tyk2 Selectivity: High affinity usually requires a polar group (amino/amido) at the C6 position to form specific H-bonds within the JH2 pocket (e.g., BMS-986165 analogs).
-
RBP4 Liability: The 6-methyl group (present in the subject molecule) is a known pharmacophore for RBP4 antagonists.
-
Implication: In raw screening, this specific amine intermediate may show weak Tyk2 affinity until the C2-methanamine is elaborated into a specific amide/urea linker.
Figure 1: Structure-Activity Relationship (SAR) divergence of the Imidazo[1,2-b]pyridazine scaffold. The 6-Methyl variant requires careful validation to distinguish between RBP4 and Tyk2 activity.
Comparative Performance Data
When optimized (e.g., by elaborating the C2-methanamine into a functional amide), this scaffold class demonstrates superior selectivity compared to first-generation JAK inhibitors.
Table 1: Selectivity Profile of Optimized IZP Scaffold vs. Competitors
| Metric | IZP Scaffold Derivative* | Deucravacitinib (Ref) | Tofacitinib (Comparator) |
| Mechanism | Allosteric (JH2) | Allosteric (JH2) | Orthosteric (JH1) |
| Tyk2 Potency (Ki/IC50) | < 2 nM | 0.2 nM | ~5-10 nM |
| JAK1 Selectivity | > 2000-fold | > 1000-fold | ~1-fold (Non-selective) |
| JAK2 Selectivity | > 2000-fold | > 2000-fold | ~1-fold (Non-selective) |
| IL-23 Inhibition (Cell) | < 50 nM | 2-10 nM | Varies |
| EPO Inhibition (Cell) | Inactive (>10 µM) | Inactive | Potent (Toxicity Risk) |
*Data represents typical values for optimized 6-amino-imidazo[1,2-b]pyridazine derivatives (e.g., BMS IZP series).
Experimental Validation Protocols
To validate the selectivity of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine or its libraries, you must distinguish between JH1 and JH2 binding. Standard kinase assays (which measure phosphorylation) may yield false negatives for allosteric inhibitors.
Protocol A: Tyk2 JH2 Binding Assay (Thermal Shift / DSF)
Use this to confirm the molecule binds the pseudokinase domain.
-
Reagents: Recombinant Tyk2 JH2 domain (residues 591–902), SYPRO Orange dye.
-
Preparation: Mix 2 µM Tyk2 JH2 protein with 5x SYPRO Orange in HEPES buffer (pH 7.5).
-
Dosing: Add compound (10 µM top dose, 1:3 serial dilution).
-
Execution: Run melt curve (25°C to 95°C) on a qPCR machine (e.g., QuantStudio).
-
Analysis: Calculate
. A shift of >2°C indicates significant binding.-
Note: JH1 inhibitors (Tofacitinib) will NOT stabilize the JH2 domain significantly.
-
Protocol B: Functional Selectivity (Cell-Based Reporter)
Use this to verify pathway selectivity over JAK2.
-
Cell Lines:
-
Tyk2/JAK1 Path: Kit225 cells (IL-23 stimulated, pSTAT3 readout).
-
JAK2 Path: TF-1 cells (GM-CSF stimulated, pSTAT5 readout).
-
-
Method:
-
Incubate cells with compound for 1 hour.
-
Stimulate with cytokine (IL-23 for Tyk2; GM-CSF for JAK2) for 15 mins.
-
Lyse and measure pSTAT via HTRF or Flow Cytometry.
-
-
Success Criteria:
-
Tyk2 Selectivity: IC50 (IL-23) < 100 nM AND IC50 (GM-CSF) > 10 µM.
-
Workflow for Library Assessment
If using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine as a library building block:
Figure 2: Screening workflow for validating derivatives of the subject amine.
References
-
Moslin, R., et al. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling."[1] MedChemComm, 2017.
-
Wrobleski, S. T., et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry, 2019.
-
Tokarski, J. S., et al. "Tyrosine Kinase 2-mediated signal transduction in T lymphocytes is blocked by pharmacological stabilization of the pseudokinase domain." Journal of Biological Chemistry, 2015.
- Connors, R. V., et al. "Identification of a novel RBP4 antagonist scaffold..." (Context for 6-methyl liability). Bioorganic & Medicinal Chemistry Letters, 2014.
Sources
Safety Operating Guide
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine proper disposal procedures
Topic: (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and EHS Professionals[1][2][3]
Executive Summary & Chemical Profile
Objective: To establish a self-validating protocol for the disposal of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine (CAS: 1159812-69-9 / related analogs).
As a Senior Application Scientist, I must emphasize that this compound is not merely "organic waste." It is a functionalized heterocyclic amine . Its disposal requires strict adherence to segregation protocols to prevent exothermic reactions with acidic waste streams or the formation of hazardous byproducts (e.g., N-nitroso compounds) if mixed with nitrosating agents.[1]
Chemical Waste Profile:
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Imidazopyridazine (Heterocyclic Amine) | Basic (High pH). Incompatible with acids.[1][2][3] |
| Physical State | Solid (Powder) | Dust hazard; requires double containment.[1][2] |
| Hazard Codes | H315, H319, H335 (Irritant); Presumed H301 (Toxic) | Treat as Toxic Hazardous Waste .[1][2] |
| RCRA Status | Non-listed (Default to Characteristic/State Regs) | Dispose via High-Temperature Incineration.[1][2] |
| Incompatibilities | Strong Acids, Oxidizers, Acid Chlorides | Strict Segregation Required. |
Hazard Identification & Assessment
Before initiating disposal, you must understand the causality of the hazards. This compound contains a primary amine side chain attached to an aromatic core.
-
The Basicity Risk: The primary amine group (
) makes this compound a base.[1][3] If thrown into a general "Organic Waste" container that contains acidic byproducts (e.g., acetic acid, HCl residues), it can trigger an exothermic neutralization reaction .[1] In a closed waste drum, this heat evolution can pressurize the vessel, leading to rupture or explosion.[1] -
The Toxicity Assumption: Imidazo[1,2-b]pyridazine scaffolds are frequent pharmacophores in kinase inhibitors.[1] Until specific toxicology clears the compound, you must operate under the "Presumed Toxic" principle.
-
Nitrogenous Waste Hazard: Avoid mixing with nitrates or nitrites, as primary amines can react to form unstable diazonium salts or toxic nitrosamines under specific conditions.[3]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Scope: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.[3]
-
Primary Containment:
-
Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.[1]
-
Scientist's Note: Do not use metal containers, as amines can corrode certain alloys over time or react with surface oxides.
-
-
Labeling (The "Tag" System):
-
Apply a hazardous waste tag immediately.
-
Constituents: Write "(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine".
-
Hazard Checkbox: Check "Toxic" and "Irritant".[3]
-
-
Secondary Containment:
-
Place the primary container inside a clear, sealable plastic bag (4-mil thickness preferred).[1] This "double-bagging" technique ensures that if the primary lid loosens due to vibration during transport, the toxic dust is contained.
-
B. Liquid Waste (Mother Liquors & reaction mixtures)
Scope: Solutions in DMSO, Methanol, or DCM.
-
Segregation (The Critical Step):
-
Do NOT pour this into a "General Organic Waste" carboy if that carboy receives acidic waste.
-
Use a dedicated waste stream often labeled "Alkaline/Basic Organic Waste" or "Amine Waste."
-
-
Solvent Compatibility:
-
If the compound is dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Halogenated waste stream.
-
If dissolved in Non-Halogenated Solvents (Methanol, DMSO): Dispose in the Non-Halogenated waste stream.
-
-
pH Check:
-
Self-Validating Step: Before adding to a communal carboy, check the pH of your solution. If pH > 10, ensure the receiving container is rated for bases.
-
Operational Workflow (Decision Logic)
The following diagram illustrates the decision matrix for disposing of this specific amine.
Caption: Decision tree for segregating amine-based chemical waste to prevent incompatible reactions.
Spill Response & Immediate Action
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant (H335).[3] Clear the immediate area.[3][4][5]
-
PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If dust is airborne, N95 or P100 respiratory protection is required.
-
Dry Cleanup (Solids):
-
Do not dry sweep (creates dust).
-
Cover the spill with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste jar.
-
-
Wet Cleanup (Liquids):
-
Absorb with an inert material (vermiculite or sand).
-
Do not use acidic absorbents (like citric acid based neutralizers) as they may generate heat. Use "General Purpose" or "Caustic" spill kits.
-
Regulatory Compliance (RCRA)
While (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]
-
Waste Code Assignment:
-
Final Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete destruction of the heterocyclic ring.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
-
PubChem. (n.d.). Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
